N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic compound with a complex structure that integrates multiple functional groups. This compound is of interest due to its potential applications in various scientific fields including chemistry, biology, and medicine. The intricate structure suggests its involvement in several biochemical pathways and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide involves multiple steps. Typically, the synthetic route starts with the preparation of intermediate compounds:
Step 1: Preparation of 1-methyl-1H-pyrrole-2-carboxaldehyde
Reactant: : 1-methyl-1H-pyrrole
Reagent: : Oxidizing agent
Condition: : Room temperature
Intermediate: : 1-methyl-1H-pyrrole-2-carboxaldehyde
Step 2: Formation of 1,2,4-oxadiazole ring
Reactant: : 1-methyl-1H-pyrrole-2-carboxaldehyde
Reagent: : Hydroxylamine hydrochloride, acetic anhydride
Condition: : Reflux
Intermediate: : 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Step 3: Benzo[d]thiazole-6-carboxylic acid methylation
Reactant: : Benzo[d]thiazole-6-carboxylic acid
Reagent: : Methylating agent (e.g., methyl iodide)
Condition: : Base (e.g., potassium carbonate)
Intermediate: : Methyl benzo[d]thiazole-6-carboxylate
Step 4: Coupling of intermediates
Reactant: : 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole, methyl benzo[d]thiazole-6-carboxylate
Reagent: : Coupling agent (e.g., DCC - dicyclohexylcarbodiimide)
Product: : this compound
Industrial Production Methods
Scaling up to industrial production requires optimizing reaction conditions, maximizing yield, and ensuring product purity. Common techniques include:
Continuous flow synthesis for efficiency and control
Use of solid-phase synthesis to simplify purification processes
Implementation of catalytic processes to enhance reaction rates and yields
Chemical Reactions Analysis
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide can participate in several types of chemical reactions:
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: : Catalytic hydrogenation or reducing agents such as sodium borohydride
Substitution: : Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, acidic conditions
Reduction: : Sodium borohydride, ethanol
Substitution: : Electrophiles or nucleophiles depending on the group targeted for substitution
Major Products: : Vary based on specific reaction conditions and reactants involved.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Biologically, it may act as a probe for studying various biochemical pathways due to its unique structure, influencing protein interactions and cellular processes.
Medicine
Medicinally, its potential therapeutic effects are explored in drug development, targeting conditions such as cancer, inflammatory diseases, and neurological disorders.
Industry
Industrially, it can be used in the development of new materials, such as polymers and specialty chemicals, due to its versatile functional groups.
Mechanism of Action
The compound interacts with various molecular targets, potentially binding to specific receptors or enzymes, thereby modulating their activity. This interaction can alter cellular signaling pathways, leading to desired biological effects. The exact mechanisms depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
Uniqueness
The presence of the 1,2,4-oxadiazole ring fused with the pyrrole and benzo[d]thiazole moieties gives this compound a distinct set of chemical and biological properties, setting it apart from other structurally similar compounds. These differences can significantly influence its reactivity, stability, and biological activity, offering unique advantages in various applications.
Hopefully, this covers everything about N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-21-6-2-3-12(21)15-19-14(23-20-15)8-17-16(22)10-4-5-11-13(7-10)24-9-18-11/h2-7,9H,8H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHUTJDGXIESQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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